7-Chloro-1-methyl-1H-indazole

Beschreibung

BenchChem offers high-quality 7-Chloro-1-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

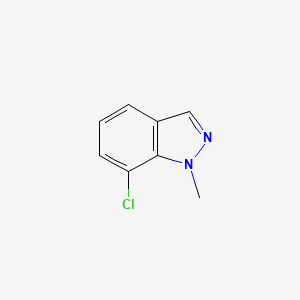

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-chloro-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-8-6(5-10-11)3-2-4-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYLXUCNDBDVKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2Cl)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680933 | |

| Record name | 7-Chloro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216697-27-6 | |

| Record name | 7-Chloro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Approach to Synthesis: The N-Alkylation of 7-Chloro-1H-indazole

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Chloro-1-methyl-1H-indazole

This guide provides a comprehensive overview of the synthesis and detailed characterization of 7-Chloro-1-methyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole scaffold is a privileged structure, appearing in numerous bioactive molecules and approved pharmaceuticals.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

The primary challenge in synthesizing N-substituted indazoles is achieving regioselectivity. The indazole nucleus possesses two nucleophilic nitrogen atoms (N1 and N2), and direct alkylation often yields a mixture of both isomers, complicating purification and reducing the overall yield of the desired product.[2][3] Our strategy focuses on the direct, regioselective N-methylation of the readily available precursor, 7-chloro-1H-indazole.

Rationale for Reagent and Condition Selection

The choice of base and solvent is critical for directing the alkylation to the N1 position.

-

Base Selection (Sodium Hydride, NaH): We employ sodium hydride, a strong, non-nucleophilic base. It efficiently deprotonates the indazole N-H, forming the indazolide anion. Studies have shown that using NaH in a suitable solvent system promotes high N1 selectivity, particularly for indazoles with electron-withdrawing groups or substituents at the C7 position.[3][4] The sodium cation (Na⁺) is believed to coordinate with the N2 lone pair and potentially the C7 chloro-substituent, sterically hindering the approach of the electrophile to N2 and thereby favoring N1 attack.[2]

-

Solvent Selection (Tetrahydrofuran, THF): Anhydrous THF is an ideal solvent for this reaction. It is aprotic and effectively solvates the sodium cation without competing with the indazolide anion. Its relatively low boiling point also simplifies post-reaction workup.

-

Electrophile (Methyl Iodide, CH₃I): Methyl iodide is a highly reactive and efficient methylating agent, ensuring a rapid and complete reaction once the indazolide anion is formed.

Synthetic Pathway Overview

The synthesis is a straightforward two-step process starting from the formation of the indazolide anion, followed by nucleophilic attack on the methyl iodide electrophile.

Caption: Synthetic route to 7-Chloro-1-methyl-1H-indazole.

Detailed Experimental Protocol: Synthesis

Materials:

-

7-chloro-1H-indazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 7-chloro-1H-indazole (1.0 eq).

-

Add anhydrous THF to dissolve the starting material (approx. 10 mL per gram of indazole).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may result in a slurry.

-

Slowly add methyl iodide (1.5 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford 7-Chloro-1-methyl-1H-indazole as a pure solid.

Comprehensive Characterization: A Self-Validating System

The successful synthesis must be confirmed through a rigorous analytical workflow. Each characterization technique provides a piece of the structural puzzle, and together they offer unambiguous confirmation of the product's identity, purity, and regiochemistry.

Characterization Workflow

Caption: Experimental workflow for purification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the N1-methylation. The chemical shift of the N-methyl protons and, more definitively, Heteronuclear Multiple Bond Correlation (HMBC) are used to distinguish between N1 and N2 isomers.[3]

Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the purified product.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H, ¹³C, and 2D (e.g., HMBC) spectra on a 400 MHz or higher spectrometer.

Expected Spectral Data: The key diagnostic signal in the ¹H NMR spectrum is the N-methyl singlet. For N1-methylated indazoles, this peak typically appears around 4.1 ppm. In the HMBC spectrum, a correlation between the N-methyl protons and the C7a carbon of the indazole ring confirms N1 substitution.[3]

| Data Type | Expected Observations (in CDCl₃) | Rationale |

| ¹H NMR | Singlet ~4.1 ppm (3H, N-CH₃) Multiplets ~7.0-8.0 ppm (4H, Ar-H) | The N-methyl protons are a distinct singlet. The aromatic protons show characteristic splitting patterns for the substituted benzene ring. |

| ¹³C NMR | Peak ~35 ppm (N-CH₃) Peaks ~110-142 ppm (Ar-C) | Confirms the presence of the methyl carbon and the aromatic carbons of the bicyclic system. |

| Mass Spec (EI) | M⁺ at m/z 166 M+2 at m/z 168 | Confirms the molecular weight (C₈H₇ClN₂ = 166.61 g/mol ). The ~3:1 ratio of the M⁺ to M+2 peaks is the characteristic isotopic signature of a single chlorine atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups and the overall aromatic structure. The absence of a broad N-H stretch (typically ~3100-3300 cm⁻¹) from the starting material is a key indicator of successful methylation.[5]

Protocol: IR Sample Acquisition (ATR)

-

Place a small amount of the purified solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.[6]

| Characteristic IR Absorptions | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| C-H Stretch (Methyl) | 2850 - 2960 |

| Aromatic C=C Bending | 1610, 1480 |

| C-N Stretch | 1340 - 1380 |

| C-Cl Stretch | 750 - 790 |

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound. A reverse-phase method is typically employed.

Protocol: HPLC Purity Analysis

-

Prepare a stock solution of the sample in methanol or acetonitrile (~1 mg/mL).

-

Dilute the stock solution to an appropriate concentration for analysis (~0.1 mg/mL).

-

Inject the sample onto the HPLC system.

Typical HPLC Conditions:

-

Column: C18, 5 µm particle size, 4.6 x 250 mm

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid). A typical starting point could be 60:40 Acetonitrile:Water.[7]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Expected Result: A single major peak with >95% purity by area percentage.

Conclusion

This guide outlines a robust and reliable methodology for the synthesis and comprehensive characterization of 7-Chloro-1-methyl-1H-indazole. By carefully selecting reagents and conditions, the N-methylation of 7-chloro-1H-indazole can be performed with high regioselectivity for the desired N1 isomer. The subsequent analytical workflow provides a self-validating system to confirm the structure and purity of the final product, ensuring its suitability for downstream applications in research and drug development. The detailed protocols and expected data serve as a benchmark for scientists working with this important class of heterocyclic compounds.

References

-

Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2022). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

-

Lv, P., Wang, L., Yang, Y., & Wang, Q. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4856. [Link]

-

ResearchGate. (n.d.). Interpretation of IR spectrum of compound 1N2a. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

- Peng, Y., et al. (2007). Supporting Information for [3+2] Annulation of Arynes with Diazo Compounds. Wiley-VCH.

-

National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Library of Medicine. [Link]

-

National Institutes of Health. (n.d.). 7-Chloro-1-methyl-1H-indazole. PubChem. Retrieved from [Link]

-

Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938–1947. [Link]

-

University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

-

D'Acquarica, I., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 648. [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Library of Medicine. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

- ACS Publications. (2023). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of the American Chemical Society.

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

- Semantic Scholar. (2023). Chemical Profile of Drug Infused Papers Seized in Rio de Janeiro (Brazil) Prisons During the COVID-19 Lockdown.

-

National Institutes of Health. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Library of Medicine. [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis. Retrieved from [Link]

- Springer. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of the American Society for Mass Spectrometry.

-

National Institutes of Health. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Library of Medicine. [Link]

-

National Institutes of Health. (2019). Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis. PubMed. [Link]

-

National Institutes of Health. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Library of Medicine. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. research.ucc.ie [research.ucc.ie]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-1-methyl-1H-indazole

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 7-Chloro-1-methyl-1H-indazole (CAS No. 1216697-27-6). As a substituted indazole, this compound is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of the indazole scaffold. This document synthesizes available data, including predicted properties and experimental values from closely related analogs, to offer a detailed profile for scientific and research applications. It covers molecular structure, predicted acidity, and expected spectroscopic characteristics. Furthermore, this guide discusses general methodologies for the synthesis and characterization of substituted indazoles, providing a framework for laboratory investigation.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic structure composed of a fused benzene and pyrazole ring, is a cornerstone in modern medicinal chemistry.[1] Indazole derivatives are known to exhibit a wide array of biological activities, including but not limited to anti-inflammatory, anti-cancer, and protein kinase inhibitory effects.[2][3] The specific substitution pattern on the indazole core dictates the molecule's interaction with biological targets. 7-Chloro-1-methyl-1H-indazole, the subject of this guide, is a member of this important class of compounds, and understanding its physicochemical properties is crucial for its application in drug discovery and organic synthesis.[3]

The structural isomers of indazole, primarily the 1H- and 2H-tautomers, are a key consideration, with the 1H-tautomer generally being more stable.[1] The methylation at the N1 position in 7-Chloro-1-methyl-1H-indazole locks the tautomeric form, providing a defined structure for further chemical modification and biological testing. The presence of a chlorine atom at the 7-position significantly influences the electronic properties and reactivity of the benzene portion of the molecule.

Molecular and Physicochemical Profile

A foundational aspect of utilizing any chemical compound in a research setting is a thorough understanding of its fundamental physicochemical properties. While specific experimental data for 7-Chloro-1-methyl-1H-indazole is not widely published, we can infer and predict many of its key characteristics based on its structure and data from analogous compounds.

Core Molecular Identifiers

| Property | Value | Source |

| IUPAC Name | 7-Chloro-1-methyl-1H-indazole | [4] |

| CAS Number | 1216697-27-6 | [3] |

| Molecular Formula | C₈H₇ClN₂ | [4] |

| Molecular Weight | 166.61 g/mol | [4] |

Predicted Physicochemical Data

The following table summarizes predicted physicochemical properties. It is important to note that these are computational estimations and should be confirmed by experimental analysis.

| Property | Predicted Value | Notes and Comparative Experimental Data |

| pKa | 0.25 ± 0.30 | This predicted value suggests that the compound is a very weak base. The parent 1H-indazole has a pKa of 1.04 for the equilibrium between the indazolium cation and the neutral molecule.[5] |

| Melting Point | Not available | For comparison, the melting point of the unmethylated analog, 7-chloro-1H-indazole, is 135-137 °C.[6] The related compound 7-methyl-1H-indazole has a melting point of 158 °C. |

| Boiling Point | Not available | The predicted boiling point for 7-chloro-1H-indazole is 309.5 ± 15.0 °C.[6] |

| Solubility | Not available | Indazoles are generally soluble in organic solvents like ethanol, DMSO, and chloroform, but have low solubility in water.[2] |

Synthesis and Characterization Workflow

The synthesis of substituted indazoles can be approached through various established chemical pathways. The characterization of the final product relies on a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

General Synthetic Approach

A common strategy for the synthesis of N-methylated indazoles involves the initial formation of the indazole ring followed by N-alkylation. For 7-Chloro-1-methyl-1H-indazole, a plausible synthetic route could start from 2-chloro-6-nitrotoluene.

Sources

- 1. 7-METHYL (1H)INDAZOLE | 3176-66-7 [chemicalbook.com]

- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 3. 7-chloro-1-Methyl-1H-indazole | 1216697-27-6 [amp.chemicalbook.com]

- 4. 7-Chloro-1-methyl-1H-indazole | C8H7ClN2 | CID 52987661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-CHLORO-1H-INDAZOLE CAS#: 37435-12-4 [m.chemicalbook.com]

A Comprehensive Technical Guide to 7-Chloro-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 7-Chloro-1-methyl-1H-indazole, a key heterocyclic compound utilized in medicinal chemistry and organic synthesis. We will explore its fundamental properties, established synthesis protocols, and its role as a critical building block in the development of novel therapeutic agents.

Compound Profile and Identification

7-Chloro-1-methyl-1H-indazole is a substituted indazole derivative. The indazole core, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring, is a recognized "privileged scaffold" in medicinal chemistry.[1][2] This structure is noted for its wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3][4] The specific substitutions of a chlorine atom at the 7-position and a methyl group at the 1-position of the indazole ring create a unique chemical entity with distinct properties and reactivity, making it a valuable intermediate in targeted synthesis.[5]

Key Identification and Physicochemical Properties

A precise understanding of the compound's properties is foundational for its application in research and development.

| Property | Value | Source |

| CAS Number | 1216697-27-6 | [6] |

| Molecular Formula | C₈H₇ClN₂ | [7] |

| Molecular Weight | 166.61 g/mol | [7] |

| IUPAC Name | 7-chloro-1-methyl-1H-indazole | [7] |

| Canonical SMILES | CN1N=CC2=C1C(=CC=C2)Cl | [7] |

| Appearance | (Varies, often a solid) | N/A |

Chemical Structure

The structural arrangement of 7-Chloro-1-methyl-1H-indazole is crucial for its chemical behavior. The diagram below illustrates the connectivity of atoms and the bicyclic ring system.

Caption: 2D structure of 7-Chloro-1-methyl-1H-indazole.

Synthesis and Manufacturing

The synthesis of substituted indazoles is a well-established area of organic chemistry, with various methods available depending on the desired substitution pattern.[8] A common strategy for producing N-alkylated indazoles involves the cyclization of appropriately substituted anilines or related precursors.

Hypothetical Synthesis Workflow

This process involves the diazotization of a substituted aniline followed by an intramolecular cyclization.

Caption: Hypothetical workflow for the synthesis of 7-Chloro-1-methyl-1H-indazole.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on general procedures for indazole synthesis and N-alkylation. This is an illustrative method and requires optimization and safety assessment before implementation.

Step 1 & 2: Synthesis of 7-Chloro-1H-indazole (Adapted from general diazotization-cyclization methods[8])

-

Preparation: Dissolve 2-chloro-6-methylaniline in a suitable acidic medium (e.g., aqueous HCl) and cool the mixture to 0-5 °C in an ice bath.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the resulting diazonium salt.

-

Reductive Cyclization: To the solution containing the diazonium salt, slowly add a reducing agent such as sodium sulfite (Na₂SO₃) or tin(II) chloride (SnCl₂). This step facilitates the intramolecular cyclization to form the indazole ring.

-

Work-up: After the reaction is complete (monitored by TLC), neutralize the mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude 7-Chloro-1H-indazole by column chromatography or recrystallization.

Step 3: N-Methylation of 7-Chloro-1H-indazole

-

Preparation: Dissolve the purified 7-Chloro-1H-indazole in an aprotic polar solvent such as dimethylformamide (DMF).

-

Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the indazole nitrogen.

-

Alkylation: Add methyl iodide (CH₃I) to the reaction mixture. The reaction is typically stirred at room temperature or gently heated until the starting material is consumed.

-

Work-up and Purification: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry it, and concentrate it. Purify the final product, 7-Chloro-1-methyl-1H-indazole, via silica gel chromatography to achieve high purity.

Applications in Drug Discovery and Medicinal Chemistry

Indazole derivatives are integral to modern drug discovery due to their ability to mimic biological structures and interact with a variety of enzymatic targets.[1][2] 7-Chloro-1-methyl-1H-indazole serves as a crucial building block for creating more complex molecules with potential therapeutic value.

The specific substitution pattern of this compound provides medicinal chemists with a scaffold that can be further functionalized. The chlorine atom at the 7-position can be a site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl or alkyl groups, enabling the exploration of the chemical space around the core structure. This versatility is critical in structure-activity relationship (SAR) studies aimed at optimizing drug candidates.

While specific drugs derived directly from this molecule may not be publicly disclosed, its structural motifs are found in compounds investigated for various diseases, including:

-

Oncology: As intermediates for kinase inhibitors.[10]

-

Neurology and Inflammation: The indazole core is present in various compounds targeting pathways involved in these conditions.[4][5]

-

Infectious Diseases: Substituted indazoles have been explored for their potential as antibacterial and antiviral agents.[2][11]

Safety, Handling, and Storage

As with all laboratory chemicals, 7-Chloro-1-methyl-1H-indazole should be handled with appropriate care.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Toxicity: Specific toxicity data is limited. Compounds of this class should be treated as potentially harmful if ingested, inhaled, or absorbed through the skin. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

7-Chloro-1-methyl-1H-indazole is a specialized chemical intermediate of significant value to the pharmaceutical and life sciences industries. Its defined structure, identified by CAS number 1216697-27-6, provides a robust starting point for the synthesis of complex, biologically active molecules.[6] A thorough understanding of its properties, synthesis, and potential applications enables researchers to effectively leverage this compound in the pursuit of novel therapeutics and advanced chemical entities.

References

-

PubChem. 7-chloro-1-((4,5-dihydro-1H-imidazol-2-yl)methyl)-1H-indazole. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 7-Chloro-1-methyl-1H-indazole. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 7-Methyl-1H-indazole. National Center for Biotechnology Information. Available from: [Link]

-

Asad, N. et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Cambridge Open Engage. Available from: [Link]

-

Organic Syntheses. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available from: [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]

-

HS Chemicals. 1H-Indazole, 7-chloro-|37435-12-4. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery. Available from: [Link]

-

PubChem. 1H-Indazole. National Center for Biotechnology Information. Available from: [Link]

-

Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available from: [Link]

-

National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

-

ResearchGate. (PDF) Medicinal approaches toward diabetes mellitus based on chloro-1H-indazole-derived triazolo-thiadiazole hybrid derivatives: design, synthesis, characterization, in vitro and in silico insights. Available from: [Link]

-

NIST. 1H-indazole hydrochloride. Available from: [Link]

-

Taylor & Francis Online. Indazole – Knowledge and References. Available from: [Link]

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 7-chloro-1-Methyl-1H-indazole | 1216697-27-6 [amp.chemicalbook.com]

- 7. 7-Chloro-1-methyl-1H-indazole | C8H7ClN2 | CID 52987661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Page loading... [wap.guidechem.com]

- 11. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Biological Activity of Novel 7-Chloro-1-methyl-1H-indazole Derivatives: A Medicinal Chemistry Perspective

An in-depth technical guide

Abstract: The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its unique bicyclic structure allows for diverse functionalization, leading to a wide spectrum of biological activities. This guide provides a comprehensive technical overview of the biological potential of a novel class of derivatives: 7-Chloro-1-methyl-1H-indazoles. We will explore the rationale behind these specific substitutions, detailing how the electronic and steric properties of the 7-chloro and 1-methyl groups can be leveraged to achieve desired pharmacological profiles. This document synthesizes field-proven insights into the anticancer, anti-inflammatory, and antimicrobial activities of related indazole compounds to build a predictive framework for this new derivative class. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers and drug development professionals in their exploration of this promising chemical space.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to bind to a wide variety of biological targets with high affinity, forming the core of numerous clinically successful drugs.[1][3] Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant isomer.[3]

The versatility of the indazole nucleus has led to the development of drugs across multiple therapeutic areas. Notable examples include:

-

Pazopanib: A potent tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma.[3]

-

Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian, fallopian tube, and breast cancer.[3]

-

Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic and anesthetic properties.[3]

The broad biological activity of indazole derivatives is extensive, with robust evidence supporting their potential as antitumor, anti-inflammatory, antibacterial, antifungal, and anti-HIV agents.[2][3][4] This wide-ranging efficacy underscores the value of exploring novel substitution patterns on the indazole core to discover next-generation therapeutics.

Rationale for Substitution: The Strategic Importance of the 7-Chloro and 1-Methyl Groups

The biological activity of an indazole derivative is critically dependent on the nature and position of its substituents. The selection of a 7-chloro and a 1-methyl group is a deliberate design choice aimed at optimizing the molecule's physicochemical and pharmacokinetic properties.

-

The 1-Methyl Group: Alkylation at the N1 position is a key strategy in indazole chemistry. It locks the molecule into the stable 1H-tautomeric form, preventing potential isomerization that could lead to off-target effects or metabolic instability.[1][4] This modification often enhances binding to specific biological targets by providing a defined three-dimensional structure and can improve crucial drug-like properties such as cell permeability and oral bioavailability.

-

The 7-Chloro Group: Halogenation is a powerful tool in drug design. The introduction of a chlorine atom at the C7 position can profoundly influence the molecule's properties:

-

Modulated Lipophilicity: Chlorine increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

-

Electronic Effects: As an electron-withdrawing group, chlorine can alter the pKa of the indazole ring system, influencing its interactions with target proteins.

-

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming specific, stabilizing interactions with electron-rich pockets in a protein's active site, thereby increasing binding affinity and selectivity.[5]

-

The exploration of substitution at the C7 position is less common than at other positions like C3, C5, or C6, presenting an opportunity to discover novel structure-activity relationships (SAR) and potentially circumvent existing resistance mechanisms.[6]

Synthesis of the 7-Chloro-1-methyl-1H-indazole Core

The synthesis of 7-Chloro-1-methyl-1H-indazole derivatives typically proceeds through a two-step process: the formation of the 7-chloro-1H-indazole intermediate, followed by selective N1-methylation. Further diversification can be achieved by introducing various functional groups at other positions, most commonly C3.

Caption: General synthetic workflow for 7-Chloro-1-methyl-1H-indazole derivatives.

Experimental Protocol: Synthesis of 7-Chloro-1-methyl-1H-indazole

This protocol describes a plausible, generalized method for laboratory synthesis.

Step 1: Diazotization of 2-Chloro-6-methylaniline

-

Dissolve 2-chloro-6-methylaniline (1.0 eq) in a suitable aqueous acid solution (e.g., 2.5 M HCl).

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO2, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Intramolecular Cyclization to form 7-Chloro-1H-indazole

-

To the cold diazonium salt solution, slowly add a reducing agent such as sodium sulfite (Na2SO3) or tin(II) chloride (SnCl2).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The cyclization reaction forms the indazole ring.

-

Neutralize the reaction mixture with a base (e.g., NaOH solution) to pH 7-8.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 7-chloro-1H-indazole.

Step 3: N1-Methylation

-

Dissolve 7-chloro-1H-indazole (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Add a suitable base (e.g., potassium carbonate, K2CO3, 1.5 eq) and stir for 15 minutes.

-

Add methyl iodide (CH3I, 1.2 eq) dropwise.

-

Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer, dry, concentrate, and purify by column chromatography to isolate 7-chloro-1-methyl-1H-indazole.

Anticancer Activity: A Primary Therapeutic Target

The indazole scaffold is a well-established pharmacophore in oncology, with many derivatives functioning as potent inhibitors of protein kinases, which are critical regulators of cell proliferation, differentiation, and survival.[3]

Hypothesized Mechanism of Action

Derivatives of 7-chloro-1-methyl-1H-indazole are predicted to exhibit anticancer activity primarily through the inhibition of key oncogenic kinases such as EGFR, FGFR, and p38 MAPK.[3][7] The N1-methyl group provides a fixed orientation for optimal interaction within the kinase's hinge region, while the 7-chloro substituent can form crucial halogen bonds or hydrophobic interactions in the enzyme's active site. This inhibition is expected to block downstream signaling pathways, leading to cell cycle arrest and the induction of apoptosis.[8]

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an indazole derivative.

Experimental Workflows for Anticancer Screening

Protocol 1: MTT Assay for In Vitro Cytotoxicity This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the 7-chloro-1-methyl-1H-indazole derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]

Protocol 2: Annexin V-FITC Apoptosis Assay This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Illustrative Data Presentation

The following table presents hypothetical data for a series of novel derivatives, demonstrating how quantitative results are typically summarized.

| Compound ID | R Group (at C3) | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. K562 (Leukemia) |

| IND-01 | -H | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |

| IND-02 | -Phenyl | 5.8 ± 0.6 | 8.1 ± 0.9 | 6.4 ± 0.7 |

| IND-03 | -4-Fluorophenyl | 2.1 ± 0.3 | 3.5 ± 0.4 | 2.9 ± 0.3 |

| IND-04 | -3-Aminophenyl | 1.9 ± 0.2 | 2.7 ± 0.3 | 1.5 ± 0.2 |

| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 0.5 ± 0.08 | 0.4 ± 0.06 |

Anti-inflammatory and Antimicrobial Potential

Beyond oncology, the indazole scaffold shows significant promise in treating inflammatory conditions and infectious diseases.

Anti-inflammatory Activity

Indazole derivatives have been shown to exert anti-inflammatory effects by inhibiting key enzymes and mediators in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[9] The 7-chloro-1-methyl-1H-indazole core provides a rigid scaffold for designing selective inhibitors that could offer a better safety profile than traditional NSAIDs.

Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[10] Indazole derivatives have demonstrated activity against a range of pathogens.[2][11] Their mechanisms of action can include the inhibition of essential bacterial enzymes like DNA gyrase, which is a validated target distinct from those of many current antibiotics.[10] Certain indazoles also inhibit microbial enzymes like lactoperoxidase.[12]

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) corresponding to 0.5 McFarland standard.

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) and Future Directions

The exploration of 7-chloro-1-methyl-1H-indazole derivatives is in its nascent stages. Initial efforts should focus on systematic modifications at the C3 position, as this is a well-established vector for modulating biological activity in other indazole series.

Key SAR Insights from Related Scaffolds:

-

Aromatic/Heteroaromatic Groups at C3: Often enhance anticancer activity through π-π stacking interactions in kinase active sites.

-

Amine Substituents at C3: Can form critical hydrogen bonds and improve solubility. The 1H-indazole-3-amine structure is a known effective hinge-binding fragment.[6]

-

Sulfonamide Moieties: Have been successfully used to develop allosteric inhibitors, as seen in CCR4 antagonists.[5]

Future Directions:

-

Library Synthesis: Synthesize a focused library of C3-substituted 7-chloro-1-methyl-1H-indazole derivatives to systematically probe the SAR.

-

Computational Modeling: Employ molecular docking studies to predict binding modes and guide the rational design of more potent and selective analogues.[13]

-

Pharmacokinetic Profiling: Evaluate promising lead compounds for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure they possess the necessary characteristics for in vivo efficacy.

-

Mechanism of Action Studies: For active compounds, conduct detailed biochemical and cellular assays to elucidate the precise molecular mechanism responsible for their biological effects.

By integrating rational design, chemical synthesis, and rigorous biological evaluation, the novel 7-chloro-1-methyl-1H-indazole scaffold holds significant promise for the development of next-generation therapeutic agents.

References

- Köksal, Z., & Alim, Z. (2020). Indazole – Knowledge and References. Taylor & Francis. Published in Drug and Chemical Toxicology.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- PubChem. (n.d.). 7-Chloro-1-methyl-1H-indazole.

- Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

- Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.

- Synthesis and Evaluation of Anticancer Activity of Indazole Deriv

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- BenchChem. (2025). Bioactivity Showdown: 7-Methyl-1H-indazole-3-carboxamide and its Analogs in Drug Discovery.

- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2021). Current Pharmaceutical Design.

- Indazole From Natural Resources And Biological Activity. (2022).

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry.

- Indazole-based antiinflammatory and analgesic drugs. (2024).

- Novel Substituted Indazoles towards Potential Antimicrobial Agents. (2021). Oriental Journal of Chemistry.

- Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. (2015). ACS Medicinal Chemistry Letters.

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2012). Journal of Medicinal Chemistry.

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 7-Chloro-1-methyl-1H-indazole: A Technical Guide

Introduction

In the landscape of medicinal chemistry and materials science, substituted indazoles are privileged scaffolds, renowned for their diverse biological activities. The precise characterization of these molecules is paramount for ensuring purity, confirming identity, and understanding structure-activity relationships. 7-Chloro-1-methyl-1H-indazole, a key heterocyclic building block, is no exception. Its structural elucidation relies on a synergistic application of modern spectroscopic techniques.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 7-Chloro-1-methyl-1H-indazole, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not widely published, this document serves as a predictive guide, grounded in established spectroscopic principles and data from closely related structural analogs. We will not only present the anticipated data but also delve into the causality behind the experimental design and spectral interpretation, offering a robust framework for researchers in the field.

Molecular Structure and Spectroscopic Implications

The foundation of any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of 7-Chloro-1-methyl-1H-indazole that will dictate its spectral signature are the bicyclic aromatic indazole core, the electron-withdrawing chloro group at position 7, the N-methyl group at position 1, and the three distinct protons on the benzene ring.

Caption: Numbered structure of 7-Chloro-1-methyl-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 7-Chloro-1-methyl-1H-indazole, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Expertise in Action: The Causality of Experimental Choices

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organics and its relatively clean spectral window. However, if solubility is an issue or if hydrogen bonding needs to be probed, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher; higher fields provide better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.[1]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 7-Chloro-1-methyl-1H-indazole in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

-

Acquisition Parameters: Utilize a standard pulse program with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~ 7.95 | s | 1H | - | H-3 | The proton at C-3 is a singlet as it has no adjacent protons. Its downfield shift is characteristic of protons on electron-deficient pyrazole rings.[2] |

| ~ 7.65 | d | 1H | ~ 8.0 | H-4 | This proton is ortho to the electron-withdrawing C=N bond and is coupled to H-5, appearing as a doublet. |

| ~ 7.40 | d | 1H | ~ 7.5 | H-6 | This proton is coupled to H-5, appearing as a doublet. The adjacent chloro group at C-7 will have a deshielding effect. |

| ~ 7.10 | t | 1H | ~ 7.8 | H-5 | Coupled to both H-4 and H-6, this proton appears as a triplet (or more accurately, a doublet of doublets with similar J values). |

| ~ 4.10 | s | 3H | - | N-CH₃ | The N-methyl protons are chemically unique and have no adjacent protons, resulting in a sharp singlet. Data from 1-methylindazole shows this peak around 4.02 ppm.[3] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters: Employ a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A sufficient number of scans and a suitable relaxation delay are required.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 141.5 | C-7a | Quaternary carbon at the ring junction, typically downfield in indazole systems.[1] |

| ~ 134.0 | C-3 | The C-3 carbon is significantly downfield, characteristic of its position in the pyrazole ring.[1] |

| ~ 128.5 | C-3a | The second quaternary carbon at the ring junction. |

| ~ 127.0 | C-5 | Aromatic CH carbon. |

| ~ 122.0 | C-4 | Aromatic CH carbon. |

| ~ 121.5 | C-6 | Aromatic CH carbon, shifted slightly downfield due to the adjacent chloro group. |

| ~ 116.0 | C-7 | Carbon directly attached to chlorine, its chemical shift is significantly influenced by the halogen. |

| ~ 35.5 | N-CH₃ | The N-methyl carbon appears in the typical aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups and bonding patterns within a molecule. The spectrum provides a unique "fingerprint" based on the vibrational frequencies of the molecule's bonds.

Expertise in Action: The Causality of Experimental Choices

For solid samples like 7-Chloro-1-methyl-1H-indazole, the Attenuated Total Reflectance (ATR) technique is superior to traditional methods like KBr pellets. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by pressing the sample directly onto a crystal (often diamond).[4] The resulting spectrum is a plot of transmittance versus wavenumber.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Setup: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration Assignment | Rationale |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | This absorption is characteristic of C-H bonds where the carbon is sp² hybridized, as found in the benzene ring.[5][6] |

| 2980 - 2850 | Medium-Weak | Aliphatic C-H Stretch | These bands correspond to the stretching vibrations of the methyl (CH₃) group. |

| 1610 - 1580 | Medium | C=C Ring Stretching | Aromatic rings exhibit characteristic stretching vibrations in this region.[6][7] |

| 1520 - 1470 | Medium-Strong | C=N/C=C Ring Stretching | These absorptions are characteristic of the indazole heterocyclic ring system. |

| ~ 800 - 750 | Strong | C-H Out-of-Plane Bending | The pattern of these strong bands in the "fingerprint region" is highly diagnostic of the substitution pattern on the benzene ring (in this case, 1,2,3-trisubstituted).[8] |

| ~ 780 - 700 | Medium-Strong | C-Cl Stretch | The carbon-chlorine stretching vibration typically appears in this region of the fingerprint zone. |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining further structural insights.

Expertise in Action: The Causality of Experimental Choices

The choice of ionization method is pivotal. Electron Ionization (EI) is a "hard" ionization technique that bombards the molecule with high-energy electrons, leading to extensive fragmentation. This is excellent for creating a detailed fragmentation fingerprint for library matching and structural analysis. Electrospray Ionization (ESI) is a "soft" technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. ESI is ideal for unequivocally determining the molecular weight. For a comprehensive analysis, performing both may be beneficial.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or a Gas Chromatography (GC) inlet, where it is volatilized.

-

Ionization: Bombard the gaseous molecules with a beam of electrons (typically at 70 eV).

-

Analysis: Separate the resulting positively charged fragments based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum Data (EI)

The molecular weight of C₈H₇ClN₂ is 166.61 g/mol . A key feature will be the isotopic pattern of chlorine. Natural chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion will appear as two peaks:

-

M⁺ peak (m/z 166): Corresponding to the molecule containing ³⁵Cl.

-

[M+2]⁺ peak (m/z 168): Corresponding to the molecule containing ³⁷Cl, with an intensity approximately one-third that of the M⁺ peak.

Table of Predicted Fragments:

| m/z | Proposed Fragment | Rationale |

| 166/168 | [C₈H₇ClN₂]⁺ | Molecular ion (M⁺). The 3:1 intensity ratio confirms the presence of one chlorine atom. |

| 151/153 | [M - CH₃]⁺ | Loss of the methyl group is a common and favorable fragmentation pathway. |

| 131 | [M - Cl]⁺ | Loss of the chlorine radical. |

| 118 | [C₇H₆N₂]⁺ | Loss of both the methyl group and the chlorine atom, resulting in an indazole radical cation. The mass spectrum of unsubstituted indazole shows a strong molecular ion peak at m/z 118.[9] |

| 91 | [C₆H₅N]⁺ | Further fragmentation of the indazole ring can lead to this common fragment. |

Visualization of a Key Fragmentation Pathway

Caption: Primary fragmentation pathways for 7-Chloro-1-methyl-1H-indazole.

Integrated Analysis Workflow

The true power of spectroscopy lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together, they offer definitive proof of identity.

Caption: Integrated workflow for the spectroscopic characterization of a molecule.

By combining these techniques, a researcher can confidently confirm the structure of 7-Chloro-1-methyl-1H-indazole. The NMR data establishes the precise arrangement of protons and carbons, the IR spectrum confirms the presence of the aromatic and heterocyclic rings and the C-Cl bond, and the mass spectrum verifies the molecular weight and elemental composition (via the chlorine isotope pattern). This multi-faceted approach ensures the scientific integrity and trustworthiness of the structural assignment, a critical step in any research or development endeavor.

References

-

The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. Retrieved from [Link]

- Yokoyama, Y., et al. (2007). Supporting Information for "A Novel Synthesis of 1H-Indazoles via 1,3-Dipolar Cycloaddition of Diazo Compounds with Arynes". Wiley-VCH.

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

- Claramunt, R. M., et al. (2006).

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Heller, S. R., & Milne, G. W. A. (Eds.). (n.d.). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.

- Ferreira, M. L., et al. (2018). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ChemistrySelect.

- LibreTexts. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.

- da Silva, J. L., et al. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry.

- Li, P., et al. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry.

-

PubChem. (n.d.). 7-Methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

- Antonchick, A. P., et al. (2011).

- Ghorbani-Choghamarani, A., & Shiri, L. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry.

- Wang, X., & Gan, L. (2011). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-methylindazole(13436-48-1) 1H NMR spectrum [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

solubility of 7-Chloro-1-methyl-1H-indazole in common organic solvents

An In-Depth Technical Guide to Determining the Solubility of 7-Chloro-1-methyl-1H-indazole in Common Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a solvent dictates its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic efficacy.[1][2] Poor solubility can lead to inadequate drug absorption, compromising the effectiveness and safety of a potential therapeutic.[1][3] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility a primary hurdle for formulation scientists.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 7-Chloro-1-methyl-1H-indazole, a versatile heterocyclic compound with applications in medicinal chemistry, in a range of common organic solvents.[5] Understanding its solubility profile is a critical first step in unlocking its full therapeutic potential.

Understanding the Physicochemical Landscape of 7-Chloro-1-methyl-1H-indazole

7-Chloro-1-methyl-1H-indazole is a substituted indazole, a class of compounds known for their diverse biological activities.[5] Its structure, featuring a bicyclic aromatic system with a chlorine atom and a methyl group, suggests a molecule with moderate polarity. The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, which will influence its interaction with protic solvents. Predicting solubility based on structure alone, however, is often insufficient for the rigorous demands of drug development.[4] Therefore, empirical determination of its solubility is paramount.

The Foundational Principle of "Like Dissolves Like"

The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a useful, albeit simplified, guiding principle.[6] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. This is because the energy required to break the solute-solute and solvent-solvent interactions is compensated by the energy released upon the formation of solute-solvent interactions. A comprehensive solubility study should therefore encompass a diverse range of solvents, spanning the polarity spectrum.

Experimental Workflow for Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its accuracy and reliability.[7] The following protocol is a detailed, step-by-step guide for determining the solubility of 7-Chloro-1-methyl-1H-indazole in various organic solvents.

Caption: Experimental workflow for determining the solubility of 7-Chloro-1-methyl-1H-indazole using the shake-flask method.

Materials and Equipment

-

7-Chloro-1-methyl-1H-indazole (solid)

-

A selection of high-purity organic solvents (see Table 1)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature shaker/incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Recommended Organic Solvents

The choice of solvents is critical for building a comprehensive solubility profile. The following table provides a suggested list of common organic solvents, categorized by their polarity.

| Solvent Category | Solvent | Polarity Index |

| Nonpolar | n-Hexane | 0.1 |

| Toluene | 2.4 | |

| Polar Aprotic | Dichloromethane | 3.1 |

| Ethyl Acetate | 4.4 | |

| Tetrahydrofuran (THF) | 4.0 | |

| Acetonitrile | 5.8 | |

| Dimethylformamide (DMF) | 6.4 | |

| Dimethyl sulfoxide (DMSO) | 7.2 | |

| Polar Protic | 1-Butanol | 4.0 |

| Isopropanol | 4.3 | |

| Ethanol | 5.2 | |

| Methanol | 6.6 |

Table 1: Suggested organic solvents for solubility determination of 7-Chloro-1-methyl-1H-indazole.

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 7-Chloro-1-methyl-1H-indazole to a series of vials. A general starting point is to add approximately 10-20 mg of the solid to 1 mL of each solvent. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution has been achieved.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker/incubator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate for most small molecules. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer increasing, thus verifying that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles that could artificially inflate the measured concentration.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of 7-Chloro-1-methyl-1H-indazole.[8]

-

-

Data Analysis and Reporting:

-

Calculate the solubility of the compound in each solvent, taking into account the dilution factor. Express the solubility in both mg/mL and molarity.

-

Record the results in a structured table for easy comparison (see Table 2).

-

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the generated data, the following controls should be implemented:

-

Equilibrium Confirmation: As mentioned, sample and analyze at multiple time points to ensure the concentration has plateaued.

-

Method Validation: The analytical method used for quantification (e.g., HPLC) must be validated for linearity, accuracy, and precision.[9]

-

Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is temperature-dependent.[10]

-

Purity of Materials: Use high-purity compound and solvents to avoid interferences.[11]

Data Presentation

The results of the solubility study should be presented in a clear and concise manner. The following table template can be used to record the experimental data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) | Qualitative Observation |

| n-Hexane | 25 | |||

| Toluene | 25 | |||

| Dichloromethane | 25 | |||

| Ethyl Acetate | 25 | |||

| Tetrahydrofuran | 25 | |||

| Acetonitrile | 25 | |||

| Dimethylformamide | 25 | |||

| Dimethyl sulfoxide | 25 | |||

| 1-Butanol | 25 | |||

| Isopropanol | 25 | |||

| Ethanol | 25 | |||

| Methanol | 25 |

Table 2: Template for recording the solubility data of 7-Chloro-1-methyl-1H-indazole.

Logical Framework for Solvent Selection in Downstream Applications

The determined solubility data is not merely an academic exercise; it directly informs subsequent experimental design. The following decision tree illustrates how solubility data can guide solvent selection for various applications.

Caption: Decision tree for solvent selection based on solubility data for different scientific applications.

Conclusion

This guide has provided a robust and scientifically sound framework for determining the solubility of 7-Chloro-1-methyl-1H-indazole in a range of common organic solvents. By adhering to the detailed experimental protocol and incorporating the principles of self-validation, researchers can generate high-quality, reliable data. This information is not only fundamental to the physicochemical characterization of this compound but is also a critical enabler for its advancement in the drug discovery and development pipeline. The systematic approach outlined herein empowers scientists to make informed decisions, ultimately accelerating the path from the laboratory to potential clinical applications.

References

- Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.

- WuXi AppTec. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.

- SlideShare. (n.d.). solubility experimental methods.pptx.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- PubChem. (n.d.). 7-Chloro-1-methyl-1H-indazole.

- ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- Chem-Impex. (n.d.). 7-Chloro-1H-indazole.

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ucd.ie [ucd.ie]

- 5. chemimpex.com [chemimpex.com]

- 6. chem.ws [chem.ws]

- 7. researchgate.net [researchgate.net]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

Unveiling the Electronic Landscape of 7-Chloro-1-methyl-1H-indazole: A Theoretical and Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Among these, 7-Chloro-1-methyl-1H-indazole presents a unique scaffold with significant potential for drug design, owing to the specific electronic modifications introduced by the chloro and methyl substituents. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and spectroscopic properties of 7-Chloro-1-methyl-1H-indazole. By integrating quantum chemical calculations with experimental insights, we aim to provide a robust framework for understanding its molecular behavior and to facilitate the rational design of novel indazole-based therapeutics.

Introduction: The Significance of Substituted Indazoles

The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, present in a range of FDA-approved drugs.[1][2] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure and electronic properties, which are in turn governed by the nature and position of substituents on the indazole core.[3] The introduction of a chloro group at the 7-position and a methyl group at the 1-position of the indazole ring, as in 7-Chloro-1-methyl-1H-indazole, significantly modulates its lipophilicity, metabolic stability, and target-binding interactions.

Theoretical and computational chemistry provide an indispensable toolkit for probing these molecular properties at a level of detail often inaccessible through experimental techniques alone.[4][5] By employing methods such as Density Functional Theory (DFT), we can predict and analyze the geometry, vibrational frequencies, and electronic structure of 7-Chloro-1-methyl-1H-indazole, offering crucial insights for its application in drug development.

Computational Methodology: A Practical Workflow

The theoretical investigation of 7-Chloro-1-methyl-1H-indazole necessitates a systematic computational approach. The following workflow outlines the key steps and rationale behind the chosen computational methods.

Geometry Optimization

The first and most crucial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to its atomic coordinates.

Protocol:

-

Input: The initial molecular structure of 7-Chloro-1-methyl-1H-indazole can be generated using molecular building software and saved in a suitable format (e.g., .mol or .xyz).

-

Computational Method: Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set is a widely accepted and robust combination for such calculations, providing a good balance between accuracy and computational cost.[6][7]

-

Software: Quantum chemistry packages like Gaussian, ORCA, or GAMESS are commonly used for these calculations.

-

Output: The output will be the optimized Cartesian coordinates of the atoms, representing the lowest energy structure.

Vibrational Frequency Analysis